N-allyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Overview
Description
N-allyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.132076794 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Chemical Synthesis and Urease Inhibition : A study by Nazir et al. (2018) presented the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, including structural analysis and evaluation of their urease inhibitory potential. These compounds were found to be potent urease inhibitors, suggesting their potential application in designing therapeutic agents targeting urease-related pathologies (Nazir et al., 2018).
Lipoxygenase Inhibition : Another study by Aziz‐ur‐Rehman et al. (2016) focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives and their evaluation as lipoxygenase inhibitors. The compounds showed moderately good activities, indicating their potential as leads for developing anti-inflammatory drugs (Aziz‐ur‐Rehman et al., 2016).
Optical Properties
- Optical Properties of Oxadiazole Derivatives : The study by Yan et al. (2010) explored the synthesis, characterization, and optical properties of 1,3,4-oxadiazole derivatives containing an imidazole unit. These derivatives exhibit interesting optical behaviors, suggesting their applicability in the development of optoelectronic devices (Yan et al., 2010).
Antimicrobial and Antitubercular Activity
- Antimicrobial and Antitubercular Activities : A research by Laddi and Desai (2016) synthesized new oxadiazoles, triazoles, and thiadiazoles, showing significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. These findings highlight the potential of such compounds in antimicrobial and antitubercular drug development (Laddi & Desai, 2016).
Insecticidal Activity
- Insecticidal Activity and Structure-Activity Relationship : The synthesis and evaluation of anthranilic diamide analogues containing 1,2,4-oxadiazole rings for their insecticidal activity were documented by Liu et al. (2017). The study provided insights into the structure-activity relationship (SAR) and identified compounds with potent insecticidal activities, offering a basis for the development of new insecticides (Liu et al., 2017).
Antioxidant and Anticancer Activities
- Antioxidant and Anticancer Evaluation : A study by Anand et al. (2014) synthesized novel benzisoxazole-substituted-allyl derivatives and evaluated their antioxidant and anticancer activities. Some of these compounds showed significant activity, suggesting their potential as anticancer agents (Anand et al., 2014).
Mechanism of Action
Target of Action
For instance, some 1,2,4-oxadiazole derivatives have shown potential as acetylcholine receptor nematicides .
Mode of Action
For example, some 1,2,4-oxadiazole derivatives have been found to affect the acetylcholine receptor of certain nematodes .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .
Result of Action
For example, some 1,2,4-oxadiazole derivatives have shown remarkable nematocidal activities against certain nematodes .
Future Directions
Properties
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-11-16-13(19)9-6-10-14-17-15(18-20-14)12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCNIELNUVATNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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